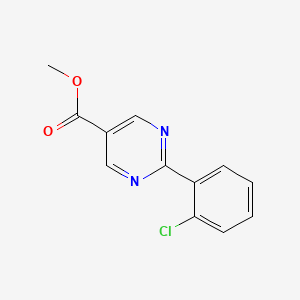

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a methyl ester group at the 5-position and a 2-chlorophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(2-chlorophenyl)-3-cyanoacrylate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, possibly incorporating continuous flow techniques and automated systems for efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are typically employed.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Ester Hydrolysis: 2-(2-chlorophenyl)pyrimidine-5-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to certain receptors, modulating their activity.

Signal Transduction Pathways: The compound could influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a chlorophenyl group.

Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Features different substituents on the pyrimidine ring.

2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives: Contains a thiazole ring fused to the pyrimidine ring, offering different biological activities.

Biological Activity

Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring structure with various substituents that influence its biological properties. The presence of the chlorophenyl group and carboxylate moiety enhances its potential for interaction with biological targets. Its molecular formula is C11H9ClN2O2, with a molecular weight of approximately 236.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various cellular processes. Research indicates that it may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 |

| This compound | MDA-MB-231 | 1.75 - 9.46 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 |

The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and from 1.75 to 9.46 μM in MDA-MB-231 cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it exhibits notable activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents . The mechanism by which it exerts these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

- Anticancer Studies : A study reported that this compound induced apoptosis in cancer cells through caspase activation, significantly increasing caspase-9 levels in treated samples compared to controls .

- Antimicrobial Studies : Another investigation revealed that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Structure-Activity Relationships (SAR) : Research on similar pyrimidine derivatives has shown that the presence of electron-withdrawing groups like chlorine at specific positions enhances biological activity, supporting the observed effects of this compound .

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |

InChI Key |

XISYENBYKXDKPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.